JWH 073 N-butanoic acid metabolite-d5

Overview

Description

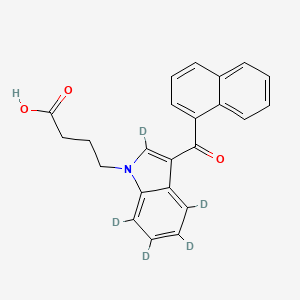

JWH 073 N-butanoic acid metabolite-d5: is a deuterated form of the metabolite of JWH 073, a synthetic cannabinoid. This compound is characterized by the presence of five deuterium atoms, which makes it useful as an internal standard in analytical chemistry, particularly in mass spectrometry. The compound is primarily used in forensic and research applications to quantify the presence of JWH 073 N-butanoic acid metabolite in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 073 N-butanoic acid metabolite-d5 involves the carboxylation of the N-alkyl chain of JWH 073The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually formulated as a solution in methanol for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions: JWH 073 N-butanoic acid metabolite-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its identification and quantification in biological samples.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride are often employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These products are analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Scientific Research Applications

JWH 073 N-butanoic acid metabolite-d5 is widely used in scientific research, particularly in the fields of forensic chemistry and toxicology. Its primary application is as an internal standard for the quantification of JWH 073 N-butanoic acid metabolite in biological samples. This is crucial for the detection and analysis of synthetic cannabinoids in forensic investigations .

In addition to forensic applications, the compound is also used in pharmacokinetic studies to understand the metabolism and excretion of JWH 073. It helps in elucidating the metabolic pathways and identifying the metabolites formed in the body .

Mechanism of Action

The mechanism of action of JWH 073 N-butanoic acid metabolite-d5 is similar to that of its parent compound, JWH 073. It acts as a partial agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The presence of deuterium atoms does not significantly alter its binding affinity or activity at these receptors .

Comparison with Similar Compounds

- JWH 015 N-butanoic acid metabolite

- JWH 018 N-butanoic acid metabolite

- JWH 250-d5

Comparison: JWH 073 N-butanoic acid metabolite-d5 is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical purposes. Compared to its non-deuterated counterparts, it provides more accurate and reliable quantification in mass spectrometry analyses. The deuterated form also exhibits similar metabolic and pharmacokinetic properties, making it a valuable tool in forensic and pharmacological research .

Biological Activity

JWH 073 N-butanoic acid metabolite-d5 is a synthetic cannabinoid derivative that has garnered attention for its biological activity, particularly in relation to its pharmacological effects and metabolic pathways. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of JWH 073 and Its Metabolite

JWH 073 is a member of the naphthoylindole family of synthetic cannabinoids, known for its agonistic activity at both CB1 and CB2 receptors. It is structurally similar to THC, the primary psychoactive component of cannabis, and demonstrates a higher binding affinity for CB1 receptors compared to THC . The N-butanoic acid metabolite-d5 is a stable isotopic variant of JWH 073 that serves as a significant urinary metabolite, allowing for detection in biological samples .

Pharmacological Profile

Binding Affinity and Mechanism of Action

JWH 073 acts as a full agonist at cannabinoid receptors, mimicking endogenous cannabinoids such as anandamide. The binding affinity for CB1 and CB2 receptors has been quantified, indicating that JWH 073 has a pronounced effect on both central and peripheral cannabinoid signaling pathways .

- CB1 Receptor Affinity : Higher than THC, contributing to psychoactive effects.

- CB2 Receptor Affinity : Similar to THC, influencing immune responses.

Metabolic Pathways

The metabolism of JWH 073 involves several enzymatic processes primarily mediated by cytochrome P450 enzymes. Notably, the major metabolic pathways include:

- Hydroxylation : Leading to various hydroxylated metabolites.

- Carboxylation : Resulting in the formation of this compound.

The identification of metabolites is crucial for understanding the pharmacokinetics and potential effects of the parent compound. A study indicated that JWH 073 N-butanoic acid was frequently detected in urine samples from users, highlighting its significance as a biomarker for exposure .

Case Studies

Quantitative Analysis

A sensitive method for quantifying this compound has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes key data regarding its quantification:

| Metabolite | Retention Time (min) | Collision Energy (eV) | Concentration (μg/L) |

|---|---|---|---|

| JWH-073 N-butanoic acid metabolite-d5 | 8.36 | -13 | Detected in urine samples |

| Other metabolites | Varies | Varies | Varies |

This method allows for precise measurement of metabolites in biological fluids, facilitating pharmacokinetic studies and forensic investigations .

Properties

IUPAC Name |

4-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3/c25-22(26)13-6-14-24-15-20(18-10-3-4-12-21(18)24)23(27)19-11-5-8-16-7-1-2-9-17(16)19/h1-5,7-12,15H,6,13-14H2,(H,25,26)/i3D,4D,10D,12D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRYKVLRMJAKGU-SSSCKAOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(=O)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016342 | |

| Record name | JWH-073 (Indole-d5) Butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320363-50-5 | |

| Record name | JWH-073 (Indole-d5) Butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.